molecular formula C33H32BrN9NaO12P B12382396 eIF4E-IN-6

eIF4E-IN-6

カタログ番号: B12382396
分子量: 880.5 g/mol
InChIキー: YDCWQEJKFNFSOO-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

eIF4E-IN-6: is a synthetic compound designed to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the initiation of protein synthesis by binding to the cap structure of messenger RNA (mRNA). Dysregulation of eIF4E activity has been linked to various diseases, including cancer and neurodevelopmental disorders .

準備方法

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of eIF4E-IN-6 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: eIF4E-IN-6 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its synthesis and metabolism .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the selective introduction of functional groups. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired product .

Major Products: The major product of these reactions is this compound itself, with potential by-products including intermediate compounds and unreacted starting materials. These by-products are typically removed through purification processes such as chromatography .

作用機序

eIF4E-IN-6 exerts its effects by binding to the eIF4E protein, thereby preventing its interaction with the cap structure of mRNA. This inhibition disrupts the formation of the eIF4F complex, which is essential for the initiation of translation. By blocking this interaction, this compound effectively reduces the translation of specific mRNAs, leading to decreased protein synthesis . The molecular targets and pathways involved include the mTOR and ERK signaling pathways, which are known to regulate eIF4E activity .

類似化合物との比較

Uniqueness of eIF4E-IN-6: this compound is unique in its specific binding to eIF4E and its ability to inhibit the cap-dependent translation initiation without affecting other components of the translation machinery. This specificity makes it a valuable tool for studying the role of eIF4E in various cellular processes and for developing targeted therapies .

特性

分子式

C33H32BrN9NaO12P

分子量

880.5 g/mol

IUPAC名

sodium;[4-(2-benzamido-7-benzyl-6-oxo-1H-purin-9-ium-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-[2-(2,4-dinitrophenyl)hydrazinyl]phosphinate;bromide

InChI

InChI=1S/C33H32N9O12P.BrH.Na/c1-33(2)53-26-24(17-51-55(49,50)38-37-22-14-13-21(41(45)46)15-23(22)42(47)48)52-31(27(26)54-33)40-18-39(16-19-9-5-3-6-10-19)25-28(40)34-32(36-30(25)44)35-29(43)20-11-7-4-8-12-20;;/h3-15,18,24,26-27,31,37H,16-17H2,1-2H3,(H3-,34,35,36,38,43,44,49,50);1H;/q;;+1/p-1

InChIキー

YDCWQEJKFNFSOO-UHFFFAOYSA-M

正規SMILES

CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CC6=CC=CC=C6)COP(=O)(NNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[O-])C.[Na+].[Br-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。